molecular formula C24H21N5O2S B11286884 3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone

3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone

Cat. No.: B11286884
M. Wt: 443.5 g/mol
InChI Key: ZTAGXSPWHOWXSX-UHFFFAOYSA-N
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Description

3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone is a complex organic compound that features an indole moiety, a methoxybenzyl group, and a pteridinone core

Preparation Methods

The synthesis of 3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone typically involves multiple stepsThe reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone can undergo various chemical reactions, including:

Scientific Research Applications

3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pteridinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone include:

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-2-[(3-methoxyphenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C24H21N5O2S/c1-31-18-6-4-5-16(13-18)15-32-24-28-22-21(25-10-11-26-22)23(30)29(24)12-9-17-14-27-20-8-3-2-7-19(17)20/h2-8,10-11,13-14,27H,9,12,15H2,1H3

InChI Key

ZTAGXSPWHOWXSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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